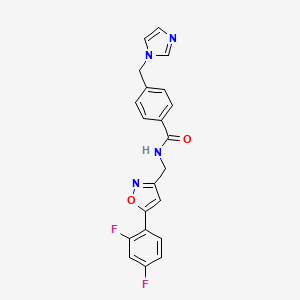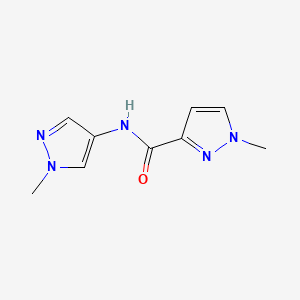
1-(6-Bromo-7-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydroquinoline, which is a class of compounds known to have diverse biological activities . It contains a bromo group, a nitro group, and a ketone group attached to the tetrahydroquinoline ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, tetrahydroquinoline derivatives are often synthesized via Pictet-Spengler reaction . This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecule consists of a tetrahydroquinoline ring, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring . The bromo, nitro, and ketone functional groups are likely to significantly influence the molecule’s reactivity and properties .科学的研究の応用
Synthesis and Chemical Transformations
A New Approach to Synthesis : Voskressensky et al. (2010) discussed a methodology for creating pyrrolo[2,1-a]isoquinolines, highlighting reactions of related tetrahydroisoquinoline compounds with activated alkynes to afford stable tetrahydropyrrolo isoquinolinium ylides, which can be further transformed into substituted dihydropyrrolo[2,1-a]isoquinolines with good yields (Voskressensky et al., 2010). This showcases the compound's utility in synthesizing complex cyclic structures.
Friedländer Synthesis for Chelating Ligands : Yi Hu and colleagues (2003) explored the Friedländer synthesis, incorporating 6-bromoquinoline into novel chelating ligands. This method involves nitration and subsequent transformations to afford bidentate and tridentate 6-bromoquinoline derivatives, which have applications in forming complex structures with metals (Yi Hu, Gang Zhang, R. Thummel, 2003).
Development of Novel Molecules
Synthesis of Pyrroloquinolines : D. Roberts et al. (1997) described the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, a process involving multiple steps such as nitration, reduction, and cyclization to create complex molecules with potential pharmacological applications (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).
Rhenium Carbonyls and Ligand Coordination : L. Yang and colleagues (2015) reported on the coordination chemistry of a similar heterocyclic ligand with rhenium carbonyls, demonstrating the versatility of these compounds in creating complex coordination compounds for potential catalytic or material science applications (L. Yang, V. Nesterov, M. Richmond, 2015).
Inhibition and Antimicrobial Studies : Lan‐Qin Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, showing the application of related compounds in creating substances with antimicrobial properties (Lan‐Qin Chai, Kong-Yan Zhang, Li-jian Tang, Jian-Yu Zhang, Hong-Song Zhang, 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
特性
IUPAC Name |
1-(6-bromo-7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-7(15)13-4-2-3-8-5-9(12)11(14(16)17)6-10(8)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLDECPCZPXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=CC(=C(C=C21)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)


![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)
![7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2893769.png)